REACTION_CXSMILES
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[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:9]([C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[CH2:16][CH:15]([NH:20][C:21](=[O:26])[C:22]([F:25])([F:24])[F:23])[CH2:14]2)[CH3:10].C(OC(C)C)(=O)C>Cl>[C:1]([C:19]1[CH:18]=[C:17]2[C:13](=[CH:12][C:11]=1[CH2:9][CH3:10])[CH2:14][CH:15]([NH:20][C:21](=[O:26])[C:22]([F:24])([F:23])[F:25])[CH2:16]2)(=[O:3])[CH3:2] |f:1.2.3.4|
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Name
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|
Quantity
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37.68 g
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
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13.33 g
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Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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|
Quantity
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10.29 g
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Type
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reactant
|
Smiles
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C(C)C=1C=C2CC(CC2=CC1)NC(C(F)(F)F)=O
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Name
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|
Quantity
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13 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)C
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 (± 5) °C
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Type
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CUSTOM
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Details
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stirred for 5 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 250 mL, 4-necked, round-bottomed flask, equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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digital thermometer, cooling bath, and nitrogen inlet-outlet
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Type
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TEMPERATURE
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Details
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while maintaining the temperature below 15° C
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Type
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TEMPERATURE
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Details
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The resulting solution was cooled to 0±5° C.
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Type
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TEMPERATURE
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Details
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while maintaining the temperature 0-10° C
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Type
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STIRRING
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Details
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The tan solution was stirred at 0±5° C. for an additional 30 minutes
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Duration
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30 min
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Type
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ADDITION
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Details
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The solution was added to
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Type
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TEMPERATURE
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Details
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a pre-cooled
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Type
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CUSTOM
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Details
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3-necked, round-bottomed flask, equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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digital thermometer, and a cooling bath, while maintaining the temperature at 0-25° C. over a period of 20 minutes
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Duration
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20 min
|
Type
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WASH
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Details
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The 250 mL, round-bottomed flask was rinsed with 3 mL of acetyl chloride
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Type
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ADDITION
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Details
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added to the batch
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Type
|
TEMPERATURE
|
Details
|
The resulting slurry was warmed to 40-45° C. over a period of 30 minutes
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Duration
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30 min
|
Type
|
STIRRING
|
Details
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stirred for additional 1 hour
|
Duration
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1 h
|
Type
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ADDITION
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Details
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Heptane (39 mL) was added
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Type
|
STIRRING
|
Details
|
the slurry was stirred at 40-45° C. for an additional 15 minutes
|
Duration
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15 min
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 20-25° C.
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Type
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STIRRING
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Details
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stirred for 1 hour
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Duration
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1 h
|
Type
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FILTRATION
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Details
|
The solids were collected by filtration
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Type
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FILTRATION
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Details
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filter paper
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Type
|
WASH
|
Details
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The filter cake was washed with 2×10 mL heptane/isopropyl acetate (80:20 v/v)
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Type
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CUSTOM
|
Details
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The solids were dried at 60-65° C. under vacuum (13-40 mbar, 10-30 torr) with nitrogen bleeding
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)C=1C=C2CC(CC2=CC1CC)NC(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |